molecular formula C10H16N2O2 B13248420 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione

1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione

Cat. No.: B13248420
M. Wt: 196.25 g/mol
InChI Key: JZLWEMQDWQSIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione is a compound that features a piperidine ring attached to a pyrrolidine-2,5-dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyrrolidine moieties makes it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione typically involves the reaction of piperidine derivatives with pyrrolidine-2,5-dione precursors. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrrolidine-2,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The pyrrolidine-2,5-dione moiety may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A simpler analog without the piperidine moiety.

    N-substituted pyrrolidine-2,5-diones: Compounds with different substituents on the nitrogen atom.

    Spiropiperidines: Compounds where the piperidine ring is fused to other ring systems.

Uniqueness

1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione is unique due to the combination of piperidine and pyrrolidine-2,5-dione structures. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry and other fields.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-(piperidin-2-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H16N2O2/c13-9-4-5-10(14)12(9)7-8-3-1-2-6-11-8/h8,11H,1-7H2

InChI Key

JZLWEMQDWQSIGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C(=O)CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.